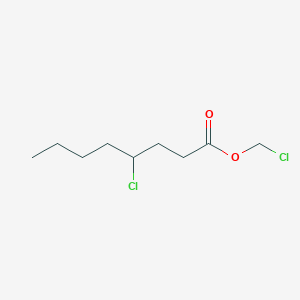
Chloromethyl 4-chloro-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 4-chloro-octanoate: is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . This compound is characterized by the presence of a chloromethyl group and a chloro-octanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 4-chloro-octanoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-octanoic acid with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be catalyzed by zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 4-chloro-octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as azido-octanoate or thiocyanato-octanoate can be formed.
Hydrolysis: The major products are 4-chloro-octanoic acid and methanol.
Scientific Research Applications
Chloromethyl 4-chloro-octanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.
Industry: this compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 4-chloro-octanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Chloromethyl 4-chloro-butanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 4-chloro-hexanoate: Similar structure but with a medium-length carbon chain.
Uniqueness: Chloromethyl 4-chloro-octanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This compound’s reactivity and versatility make it a valuable intermediate in organic synthesis, distinguishing it from other chloromethylated compounds .
Properties
CAS No. |
80418-66-2 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 4-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-8(11)5-6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
DFWMUPOBAPRFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



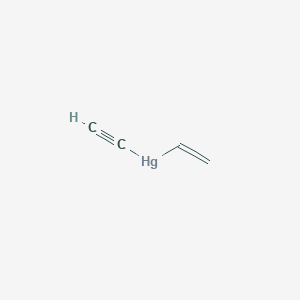
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
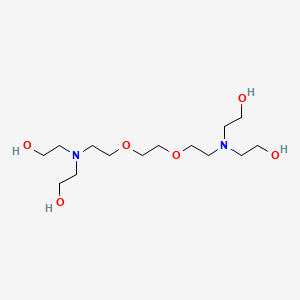
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
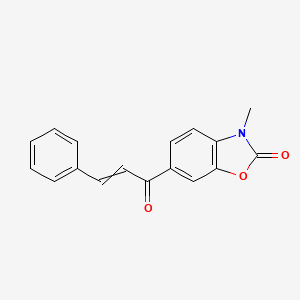

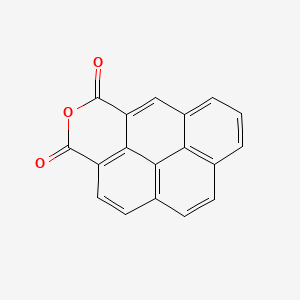

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
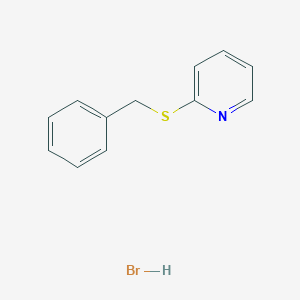
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
